REACTION_CXSMILES
|
[CH:1]1([C:6]2[CH:14]=[CH:13][C:9]([C:10]([O-])=[O:11])=[CH:8][C:7]=2[C:15]([F:18])([F:17])[F:16])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Li+].[BH4-].Cl>O1CCOCC1>[CH:1]1([C:6]2[CH:14]=[CH:13][C:9]([CH2:10][OH:11])=[CH:8][C:7]=2[C:15]([F:16])([F:17])[F:18])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|
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Name
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4-cyclopentyl-3-(trifluoromethyl)benzoat
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Quantity
|
224 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C1=C(C=C(C(=O)[O-])C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
494 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
85.5 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at 85.5° C. for 5.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The dark brown solution was cooled to 0° C.
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Type
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CUSTOM
|
Details
|
The layers were separated and to the aqueous phase H2O (250 mL) and NaCl (20 g)
|
Type
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ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with EtOAc (2×250 mL)
|
Type
|
ADDITION
|
Details
|
The EtOAc layer was added to the previously separated organic phase
|
Type
|
CONCENTRATION
|
Details
|
the combined organics were concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered through a pad of Celite®/Na2SO4
|
Type
|
WASH
|
Details
|
the solids were washed with EtOAc (3×400 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organics were rotary evaporated
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=C(C=C(C=C1)CO)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |